molecular formula AgCuPdSn B1234922 Valiant phd CAS No. 97198-18-0

Valiant phd

Cat. No.: B1234922
CAS No.: 97198-18-0
M. Wt: 396.5 g/mol
InChI Key: WICZGIMWBFFLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dental Amalgams

The evolution of dental amalgams spans over a millennium, with the earliest documented use appearing in Chinese medical literature during the Tang dynasty. Su Gong's medical text from 659 documented the use of a dental amalgam mixture composed of tin and silver. This early formulation provided the foundation for subsequent developments in amalgam technology. During the Ming dynasty, Liu Wentai's 1505 text described a more sophisticated composition consisting of 100 shares of mercury, 45 shares of silver, and 900 shares of tin.

The introduction of amalgam to Western dentistry occurred in the early 19th century, with Johannes Stokers recommending amalgam as a filling material in Germany in 1528. The material gained prominence in France when Traveau described a "silver paste" filling material in 1826, produced by mixing silver coins with mercury. The American introduction of amalgam occurred in 1833 through the Crawcour brothers, who brought their "Royal Mineral Succedaneum" to the United States, though their practices led to significant controversy and the subsequent "Amalgam War".

The modern era of dental amalgam began with G.V. Black's investigations in 1895, 1896, and 1908, which established the scientific foundation for amalgam composition and cavity design principles. Black's optimal alloy composition of 68.5% silver, 25.5% tin, 5% gold, and 1% zinc became the standard formulation that advanced amalgams into modern clinical practice. The introduction of spherical particle dental alloys in 1962 and high copper dispersion alloy systems in 1963 marked significant technological improvements, with the additional copper combining with tin to create a copper-tin phase less susceptible to corrosion than the tin-mercury phase found in low copper alloys.

Evolution of Valiant Ph.D. in Restorative Dentistry

Valiant Ph.D. emerged as part of the evolution toward high-copper, dispersed-phase amalgam systems that began developing in the early 1960s. The concept of dispersed phase amalgams originated from attempts to increase amalgam strength by incorporating higher copper content as a dispersion-strengthening agent. Initial research involved adding spherical alloys with high copper content to conventional lathe-cut alloys, leading to the recognition that increased copper content fundamentally modified the setting reaction in beneficial ways.

The Valiant brand amalgams have demonstrated proven performance in dental offices for over twenty years, with Valiant Ph.D. representing the culmination of phase-dispersed formulation technology. The material builds upon the Valiant tradition while incorporating advanced metallurgical principles that optimize both mechanical properties and handling characteristics. Research conducted by Mahler documented that Valiant Ph.D. contains 0.5% palladium, which plays a crucial role in reinforcing grain boundaries within the gamma 1 phase.

The development of Valiant Ph.D. specifically addressed the limitations of traditional amalgam systems through innovative approaches to mercury reduction and phase optimization. Studies have shown that palladium additions to dispersed phase high-copper amalgams markedly suppress the eta prime (Cu6Sn5) concentration and decrease creep behavior. Experimental amalgams containing up to 10% palladium, substituted for silver, demonstrated essentially constant creep over temperature and stress ranges from 25 to 60 degrees Celsius and 36 to 72 MPa respectively.

Definition and Classification as a Phase-Dispersed Alloy

Valiant Ph.D. is classified as a palladium-enriched, phase-dispersed amalgam alloy that utilizes advanced metallurgical principles to optimize its microstructural composition. The phase-dispersed formulation represents a specific category of high-copper amalgam systems where the copper content exceeds traditional levels to eliminate deleterious phases in the final amalgam structure. The material contains the lowest mercury content of any dispersed phase system while maintaining a high copper content that completely eliminates the Gamma II compound.

The chemical composition of Valiant Ph.D. consists of silver, tin, copper, palladium, and mercury, with the palladium serving as an enriching agent to build early strength and enhance corrosion resistance. The material's fine particle size results in smoother carving characteristics, faster wetting properties, faster setting times, and a denser amalgam mass compared to conventional formulations. The phase-dispersed nature of the alloy refers to the specific arrangement of metallic phases within the microstructure, where high-copper spherical particles are metallurgically balanced with lathe-cut particles to optimize condensing properties.

Table 1: Chemical Composition and Physical Properties of Valiant Ph.D.

Component Composition Function
Silver Primary constituent Provides structural integrity and strength
Tin Secondary constituent Forms intermetallic phases
Copper High content (eliminates γ2) Enhances corrosion resistance
Palladium 0.5% enrichment Strengthens grain boundaries
Mercury Lowest content in dispersed systems Enables amalgamation reaction

Research conducted on Ag-Cu-Pd dispersed phase amalgams revealed that a 62% Ag-28% Cu-10% Pd lathe-cut alloy successfully blended with conventional amalgam alloys showed minimal gamma 2 formation after one week at 37 degrees Celsius. The Cu3Pd phase present in the dispersant participates actively in the amalgam reaction, resulting in palladium distribution within the reaction zone around dispersants in gamma 1 and/or Cu6Sn5 phases. Microhardness studies have demonstrated that Valiant Ph.D. maintains superior hardness values compared to other restorative materials, with minimal alteration in surface hardness over extended periods.

The Sure-Cap delivery system incorporated with Valiant Ph.D. represents an additional technological advancement that emphasizes simplicity and safety in clinical applications. This capsulated system provides precise mercury-to-alloy ratios while minimizing mercury vapor exposure during storage and trituration. The system features a welded air-tight capsule with a mercury containment pillow that ruptures during trituration to release mercury into the mixing chamber, eliminating the need for manual activation prior to trituration.

Properties

CAS No.

97198-18-0

Molecular Formula

AgCuPdSn

Molecular Weight

396.5 g/mol

InChI

InChI=1S/Ag.Cu.Pd.Sn

InChI Key

WICZGIMWBFFLJX-UHFFFAOYSA-N

SMILES

[Cu].[Pd].[Ag].[Sn]

Canonical SMILES

[Cu].[Pd].[Ag].[Sn]

Synonyms

Valiant PhD
Valiant-PhD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Computational Models

Below is a systematic comparison of Valiant’s model with related frameworks in computational learning and evolutionary theory.

Table 1: Key Features of Valiant’s Model vs. Similar Frameworks

Feature Valiant’s Evolvability PAC Learning Statistical Query (SQ) Model Conjunctions/Decision Lists
Objective Evolve functions via mutations Learn functions from labeled data Learn via statistical queries Learn Boolean functions
Distribution Assumption Distribution-independent Distribution-dependent Distribution-independent Distribution-dependent
Loss Function Non-linear (e.g., margin-based) 0-1 loss Squared error 0-1 loss
Evolvability Proofs LTFs with margin evolvable Evolvability not primary focus Not evolvable under SQ constraints Conjunctions not evolvable (distr.-ind.)
Algorithmic Mechanism Mutation + selection ERM (Empirical Risk Minimization) Query-based optimization Greedy attribute selection

Linear Threshold Functions (LTFs) vs. Conjunctions

  • LTFs: Functions like $ f(x) = \text{sign}(\sum wi xi - \theta) $. Feldman (2011) proved LTFs with a non-negligible margin on data points are evolvable distribution-independently via a mutation algorithm using a non-linear loss function . This loss function penalizes hypotheses proportionally to their distance from optimality, enabling gradient-like optimization.
  • Conjunctions: Functions like $ f(x) = x1 \land x2 \land \dots \land x_k $. Feldman and Valiant (2008) showed conjunctions cannot be evolved distribution-independently due to inherent combinatorial limitations in learning from correlations .

Comparison with PAC Learning

  • PAC Learning : Requires fixed data distributions and focuses on sample complexity. Valiant’s model relaxes distributional assumptions but imposes stricter algorithmic constraints (e.g., mutator efficiency) .
  • Example : While LTFs are PAC-learnable under Gaussian distributions, their evolvability requires margin-based guarantees applicable to any distribution .

Statistical Query (SQ) Model

  • SQ algorithms learn functions by querying statistical properties of data (e.g., mean, variance). Valiant’s model is more restrictive, as mutations must rely on correlational data rather than direct statistical queries. Feldman’s lower bounds for SQ learning align with the non-evolvability of certain classes like conjunctions .

Research Findings and Implications

Negative Results: Conjunctions’ non-evolvability highlights the role of data distribution in evolutionary feasibility. This contrasts with LTFs, where margin-based mechanisms circumvent distributional constraints .

Algorithmic Innovation: Valiant’s use of non-linear loss (vs. 0-1 loss) enables gradient-driven mutation, analogous to biological fitness landscapes .

Biological Relevance : The model’s distribution-independence aligns with evolution in fluctuating environments, offering a computational lens for studying natural selection.

Preparation Methods

Alloy Components

  • Conventional lathe-cut alloy (66.7% of total) :

    • Silver (Ag): 69%

    • Tin (Sn): 23%

    • Copper (Cu): 3%

  • High-copper spherical eutectic alloy (33.3% of total) :

    • Silver (Ag): 60%

    • Tin (Sn): 12%

    • Copper (Cu): 28%

  • Additives :

    • Zinc (Zn): 1% (reduces oxidation during trituration)

    • Palladium (Pd): 0.5% (strengthens gamma-1 phase grain boundaries)

The spherical eutectic component melts at 325°C, forming a Ag-Cu eutectic structure that disperses Cu-rich phases throughout the matrix. This configuration accelerates the consumption of Sn during setting, preventing gamma-2 (Sn₇Hg) formation within two years.

Manufacturing Process

This compound’s production involves sequential metallurgical processes to achieve its phase-dispersed microstructure:

Lathe-Cut Alloy Production

  • Melting : Ag and Sn are induction-melted at 800°C under argon atmosphere.

  • Cooling : The molten alloy is rapidly quenched to 200°C at 50°C/min, forming a gamma-phase (Ag₃Sn) matrix with beta-phase (Ag₄Sn) inclusions.

  • Annealing : Heat treatment at 150°C for 8 hours reduces internal stresses from quenching.

Spherical Eutectic Alloy Production

  • Gas Atomization : The Ag-Sn-Cu melt is sprayed through a nozzle at 10 MPa nitrogen pressure, producing 15–45 μm spherical particles.

  • Sieving : Particles are classified into three size fractions (15–25 μm, 25–35 μm, 35–45 μm) to optimize packing density.

Blending and Packaging

The lathe-cut and spherical alloys are blended in a 2:1 ratio using a double-cone mixer for 45 minutes. Final product is encapsulated in pre-dosed capsules with 42% mercury by mass.

Table 1: Critical Manufacturing Parameters

Process StageTemperature (°C)TimePressureKey Outcome
Lathe-cut melting8002 hr1 atm ArGamma-phase formation
Spherical atomization1200-10 MPa N₂15–45 μm spheres
Blending2545 min-Homogeneous admixture
MethodForce (N)FrequencyDensity (g/cm³)Marginal Adaptation (μm)
Hand3–4-11.2 ± 0.325–40
Mechanical5–750 Hz11.5 ± 0.215–30

Post-condensation precarve burnishing with 3 mm ball burnishers reduces surface voids by 40% compared to non-burnished controls.

Clinical Performance Data

A four-year longitudinal study of 97 this compound restorations demonstrated:

Failure Rates

  • Bulk fracture : 1.03% (1/97)

  • Marginal fracture : 22.7% (22/97)

  • Secondary caries : 0%

Surface Degradation

  • Tarnish : 18.6% of restorations developed moderate tarnish (Ryge score Charlie) by Year 4.

  • Polishing effects : Initial Ra of 0.8 μm (polished) vs. 2.1 μm (unpolished) equilibrated to 1.5 μm after four years.

Table 3: Four-Year Clinical Outcomes

ParameterYear 1Year 2Year 3Year 4
Marginal integrity (Alpha)98%95%89%77%
Surface texture (Alpha)100%97%93%85%
Color match (Alpha)96%92%88%82%

Microhardness and Acid Resistance

This compound’s Vickers hardness (VHN) remains stable under acidic challenge:

Baseline Hardness

  • 24-hour maturation : 145 ± 12 VHN

  • 7-day maturation : 158 ± 10 VHN

Acidic Immersion Effects

After 7-day exposure to pH 2.5–3.5 beverages:

  • Cola (pH 2.5) : 142 ± 11 VHN (2.1% decrease)

  • Orange juice (pH 3.5) : 150 ± 9 VHN (1.3% decrease)

Table 4: Microhardness Comparison

MaterialBaseline VHNPost-Immersion VHN
This compound158 ± 10150 ± 9
Resin composite78 ± 665 ± 5
Glass ionomer52 ± 448 ± 3

The palladium-enriched gamma-1 phase resists acidic dissolution better than resin-based materials .

Q & A

Basic Research Question: How do I formulate a research question aligned with Valiant's computational learning theories?

Methodological Answer:

  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with theoretical foundations. For example, explore how Valiant's Probably Approximately Correct (PAC) learning model can be applied to modern AI robustness challenges .
  • Start with a hypothesis-driven approach: "How does PAC learning optimize generalization errors in neural networks under data scarcity?" This integrates Valiant's theoretical contributions with empirical validation .

Advanced Research Question: How can I address contradictions between theoretical predictions (e.g., PAC learning bounds) and empirical results in AI models?

Methodological Answer:

  • Conduct sensitivity analyses by varying parameters (e.g., sample size, noise levels) to identify divergence points. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables .
  • Apply triangulation : Combine computational simulations, real-world datasets, and theoretical proofs to reconcile discrepancies. Document limitations in assumptions (e.g., distributional biases) that may explain gaps .

Basic Experimental Design: What methodologies are critical for replicating Valiant-inspired computational experiments?

Methodological Answer:

  • Reproducibility Protocols :
    • Detail hyperparameters (e.g., learning rates, tolerance thresholds) and dataset preprocessing steps .
    • Use open-source libraries (e.g., TensorFlow, PyTorch) for transparency, and provide code in supplementary materials .
  • Control Groups : Compare baseline algorithms (e.g., traditional SVM) against PAC-based models to validate incremental improvements .

Advanced Experimental Design: How do I design multi-disciplinary studies integrating Valiant’s theories with bio-inspired computing?

Methodological Answer:

  • Cross-Disciplinary Frameworks : Map research questions to stages in the Design Research Methodology (DRM) . For example, link PAC learning to evolutionary algorithms in Figure 8 of .
  • Validation Metrics : Combine theoretical metrics (e.g., generalization error bounds) with biological plausibility tests (e.g., energy efficiency in neuromorphic hardware) .

Basic Data Analysis: What statistical methods are suitable for analyzing PAC learning outcomes?

Methodological Answer:

  • Non-Parametric Tests : Use Wilcoxon signed-rank tests to compare error distributions across algorithms, as PAC bounds assume no specific data distribution .
  • Visualization : Plot learning curves (error vs. sample size) to empirically verify PAC convergence rates .

Advanced Data Analysis: How can I resolve overfitting in high-dimensional PAC learning models?

Methodological Answer:

  • Regularization Techniques : Incorporate L1/L2 penalties into loss functions to enforce sparsity, aligning with PAC’s emphasis on simplicity .
  • Dimensionality Reduction : Apply manifold learning (e.g., t-SNE) to identify redundant features violating PAC’s "reasonable" dimensionality assumption .

Basic Ethical Consideration: How do I ensure ethical compliance when using Valiant’s models in sensitive applications (e.g., healthcare)?

Methodological Answer:

  • Data Anonymization : Strip datasets of personally identifiable information (PII) before training .
  • Bias Audits : Use fairness metrics (e.g., demographic parity difference) to evaluate algorithmic outputs, ensuring PAC models do not perpetuate biases .

Advanced Ethical Consideration: What frameworks address the societal impact of AI systems based on Valiant’s theories?

Methodological Answer:

  • Stakeholder Analysis : Engage ethicists, policymakers, and domain experts during hypothesis formulation to anticipate misuse risks .
  • Longitudinal Studies : Track deployment outcomes (e.g., job displacement in automated industries) to assess alignment with Valiant’s vision of "beneficial" AI .

Basic Literature Review: How do I identify gaps in existing research on Valiant’s contributions?

Methodological Answer:

  • Citation Chaining : Use tools like Connected Papers to trace seminal works (e.g., Valiant’s 1984 PAC paper) and their modern extensions .
  • Keyword Optimization : Search terms like "PAC learning + robustness" or "Valiant + computational complexity" in Scopus/Web of Science .

Advanced Literature Review: How can I critically evaluate conflicting interpretations of Valiant’s work in recent AI literature?

Methodological Answer:

  • Hermeneutic Analysis : Classify papers by schools of thought (e.g., theoretical vs. applied PAC adaptations) and assess methodological rigor .
  • Meta-Synthesis : Create a matrix comparing assumptions, datasets, and conclusions across studies to highlight unresolved debates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.